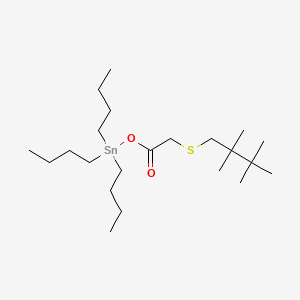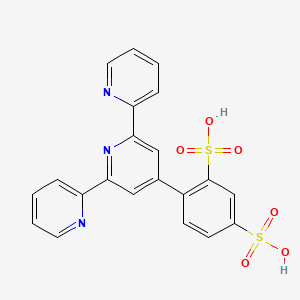
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with two sulfonic acid groups and a pyridine-based moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid typically involves multi-step organic reactions. One common method involves the reaction of 4-bromobenzene-1,3-disulfonic acid with 2,6-dipyridin-2-ylpyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various diseases.
作用機序
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid involves its ability to coordinate with metal ions through its pyridine moieties. This coordination can lead to the formation of stable metal complexes with specific geometric and electronic properties. These complexes can act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through different pathways .
類似化合物との比較
Similar Compounds
4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile: Similar structure but with a nitrile group instead of sulfonic acid groups.
4-(2,6-Dipyridin-2-ylpyridin-4-yl)aniline: Contains an amino group instead of sulfonic acid groups.
Uniqueness
The presence of sulfonic acid groups in 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid imparts unique properties, such as increased solubility in water and the ability to participate in specific chemical reactions that are not possible with its analogs. This makes it particularly valuable in applications requiring water-soluble ligands or catalysts.
特性
分子式 |
C21H15N3O6S2 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C21H15N3O6S2/c25-31(26,27)15-7-8-16(21(13-15)32(28,29)30)14-11-19(17-5-1-3-9-22-17)24-20(12-14)18-6-2-4-10-23-18/h1-13H,(H,25,26,27)(H,28,29,30) |
InChIキー |
ZPPWRZXOQSNRJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



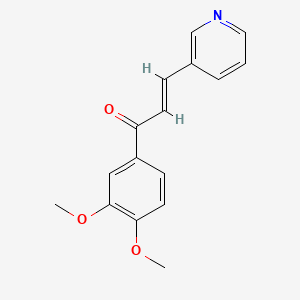
![N-[4-amino-2,6-bis(methylsulfanyl)pyrimidin-5-yl]-N-benzylformamide](/img/structure/B13781757.png)
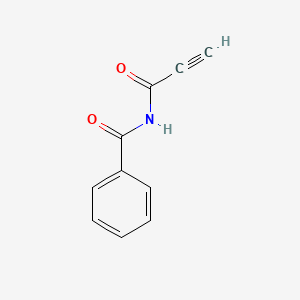

![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
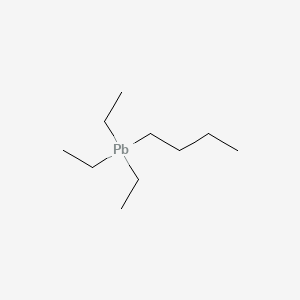
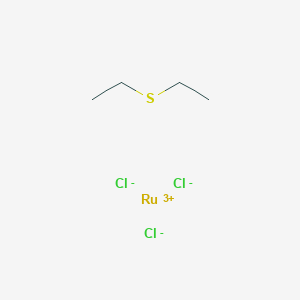
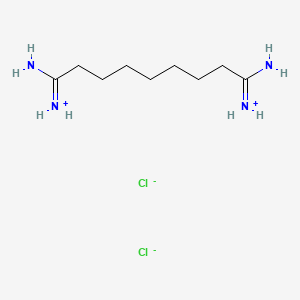
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
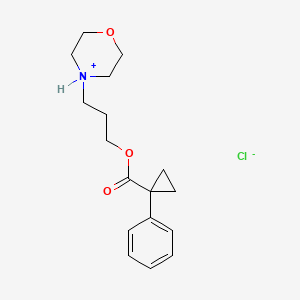
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
